molecular formula C18H14FNO4 B2597724 (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 847858-94-0

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No.: B2597724
CAS No.: 847858-94-0
M. Wt: 327.311
InChI Key: WWPFNQNNLBZEAI-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a synthetic small molecule of significant interest in medicinal chemistry research, particularly for the development of multitarget therapeutic agents. Its structure incorporates several key pharmacophores, including a benzylidene-benzofuran core and a dimethylcarbamate group, which are frequently explored in the inhibition of central nervous system (CNS)-associated enzymes . Researchers are investigating this compound as a potential dual-acting inhibitor for complex neurodegenerative pathologies. Preliminary in silico and biochemical studies suggest its mechanism may involve targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in cholinergic neurotransmission, and human carbonic anhydrase (hCA) isoenzymes, which play roles in various physiological processes including neuroinflammation and cerebrospinal fluid production . The fluorobenzylidene moiety may enhance binding interactions with enzyme active sites, while the carbamate group can contribute to covalent binding or transition state mimicry, leading to potent enzyme inhibition . This compound serves as a valuable chemical probe for studying disease mechanisms related to cholinesterase and carbonic anhydrase activity, aiding in the design of new therapeutic candidates for conditions such as Alzheimer's disease and glaucoma . Further research is focused on elucidating its precise binding mode through molecular docking studies and evaluating its pharmacokinetic properties, including blood-brain barrier (BBB) penetration potential, to assess its suitability for targeting CNS disorders .

Properties

IUPAC Name

[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4/c1-20(2)18(22)23-13-7-8-14-15(10-13)24-16(17(14)21)9-11-3-5-12(19)6-4-11/h3-10H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPFNQNNLBZEAI-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and appropriate electrophiles.

    Introduction of the Fluorobenzylidene Moiety: The fluorobenzylidene group is introduced via a condensation reaction between the benzofuran derivative and 4-fluorobenzaldehyde under basic conditions.

    Attachment of the Dimethylcarbamate Group: The final step involves the reaction of the intermediate with dimethylcarbamoyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The fluorobenzylidene moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its fluorinated moiety makes it particularly useful in imaging studies and as a potential therapeutic agent.

Medicine

In medicinal chemistry, (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its unique chemical properties make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylidene moiety may enhance binding affinity and specificity, while the benzofuran core can modulate the compound’s overall activity. The dimethylcarbamate group may also play a role in the compound’s stability and bioavailability.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene substituent significantly influences electronic and steric properties.

Compound Name Substituent on Benzylidene Carbamate Type Molecular Weight (g/mol) Notable Properties
(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate (Target) 4-fluorophenyl Dimethyl 343.3 (estimated) High electronegativity from fluorine
(Z)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (7a) 1,3-diphenylpyrazole Diethyl 529.6 Bulky pyrazole group; enhanced π-π interactions
(Z)-2-((3-(4-bromophenyl)-1-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (9d) 4-bromo-4-nitrophenylpyrazole Diethyl 626.4 Electron-withdrawing bromo/nitro groups; high molecular weight
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate Furan-2-yl Dimethyl 299.3 Reduced steric hindrance; lower lipophilicity

Key Observations :

  • Bulkier substituents (e.g., pyrazole in 7a and 9d) increase molecular weight and may reduce solubility but improve target selectivity .
  • The furan-2-yl group in the analog from lacks halogen atoms, resulting in lower polarity compared to the target compound .

Carbamate Functionalization

Carbamate groups influence pharmacokinetic properties and metabolic stability.

Compound Name Carbamate Type Molecular Weight (g/mol) Melting Point (°C)
(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate (Target) Dimethyl 343.3 Not reported
(Z)-2-((3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (7h) Diethyl 567.6 209–211
(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate Dimethyl 376.8 Not reported

Key Observations :

  • The diethylcarbamate in 7h contributes to a higher melting point (209–211°C), suggesting stronger intermolecular forces .
  • The 2-chloro-6-fluorobenzylidene analog () has a higher molecular weight due to additional halogens but retains the dimethylcarbamate group, balancing steric and electronic effects .

Biological Activity

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is C15H14FNO4C_{15}H_{14}FNO_4 with a molecular weight of approximately 293.28 g/mol. The compound features a benzofuran core substituted with a fluorobenzylidene group and a dimethylcarbamate moiety, which may influence its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₄FNO₄
Molecular Weight293.28 g/mol
IUPAC Name(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
LogP3.5

Synthesis

The synthesis of this compound generally involves the condensation of appropriate benzaldehydes with dihydrobenzofuran derivatives, followed by carbamate formation. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Recent studies have indicated that compounds similar to (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant anticancer activities. For instance, research on related benzofuran derivatives showed promising antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells.

Case Study:
A study demonstrated that a related compound exhibited an IC50 value of 9.45 μM against PARP-1, indicating its potential as a therapeutic agent in cancer treatment . Moreover, modifications in the benzylidene moiety enhanced the potency significantly, suggesting that structural variations can lead to improved biological activity.

Antimicrobial Activity

In addition to anticancer properties, there are indications that compounds with similar structures possess antimicrobial activities. The presence of the fluorine atom is believed to enhance membrane permeability and bioactivity against various bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives can be attributed to their structural features:

  • Benzofuran Core : Essential for biological activity due to its planar structure facilitating interaction with biological targets.
  • Fluorobenzylidene Group : Enhances lipophilicity and may improve binding affinity to target proteins.
  • Dimethylcarbamate Moiety : Potentially increases solubility and stability in biological systems.

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield Optimization Tips
CyclizationEthanol, HCl, 80°C, 6hUse anhydrous solvents to avoid hydrolysis
Condensation4-fluorobenzaldehyde, piperidine, 60°CMicrowave-assisted synthesis reduces time
Carbamate formationDimethylcarbamoyl chloride, pyridineSlow addition of reagent to minimize side products

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assigns protons/carbons in the benzofuran core, fluorobenzylidene, and carbamate groups. Look for characteristic shifts:
  • Benzofuran C=O at ~175 ppm .
  • Fluorine-induced deshielding in aromatic protons .
  • High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (MS) : Confirms molecular ion ([M+H]+) and fragmentation patterns .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

Basic: What biological activities have been reported for this compound?

Answer:
While direct studies on this compound are limited, structurally similar benzofuran derivatives exhibit:

  • Antimicrobial activity : Inhibition of bacterial efflux pumps (e.g., S. aureus), with MIC values ranging from 8–32 µg/mL .
  • Enzyme inhibition : IC50 of 1.2 µM against human carbonic anhydrase IX due to carbamate interactions .
  • Anticancer potential : Apoptosis induction in in vitro models via ROS generation .

Methodological Note : Validate activity using standardized assays (e.g., CLSI guidelines for antimicrobial testing) .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Answer:

  • Temperature control : Maintain ≤60°C during condensation to prevent isomerization to the (E)-form .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for carbamate formation to enhance solubility .
  • Catalyst screening : Test ionic liquids (e.g., [BMIM]BF4) to accelerate cyclization .

Data-Driven Approach : Design a Taguchi orthogonal array (e.g., L9) to test variables like solvent, catalyst loading, and time .

Advanced: How to investigate the mechanism of action against biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase). The fluorobenzylidene group may occupy hydrophobic pockets .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to receptors like EGFR .
  • Metabolomic profiling : LC-MS/MS to track downstream effects (e.g., ATP depletion in cancer cells) .

Contradiction Alert : If in vitro activity (e.g., IC50) conflicts with in vivo results, assess bioavailability using Caco-2 permeability assays .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies (e.g., varying IC50 values) may arise from:

  • Assay conditions : Differences in pH, serum proteins, or incubation time. Standardize protocols across labs .
  • Structural analogs : Compare substituent effects using a SAR table:

Q. Table 2: Substituent Impact on Activity

SubstituentBioactivity TrendReference
4-Fluorobenzylidene↑ Enzyme inhibition
2-Methylbenzylidene↑ Antimicrobial
Diethylcarbamate↓ Solubility vs dimethyl

Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

Core modifications : Synthesize analogs with thiophene or pyrazole rings instead of benzofuran .

Functional group variation : Replace dimethylcarbamate with sulfonate or acetate groups .

Stereochemical analysis : Compare (Z) vs (E) isomers via NOESY NMR .

Case Study : A 2024 study found that fluorinated analogs had 3× higher anticancer activity than chlorinated versions due to electronegativity effects .

Advanced: How to optimize analytical methods for detecting degradation products?

Answer:

  • Forced degradation studies : Expose the compound to heat (40°C), light (UV), and hydrolytic conditions (0.1M HCl/NaOH) .
  • UHPLC-QTOF-MS : Identify degradation products (e.g., hydrolyzed carbamate) with high resolution .
  • Validation parameters : Include precision (RSD <2%), LOD (0.1 µg/mL), and recovery (98–102%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.